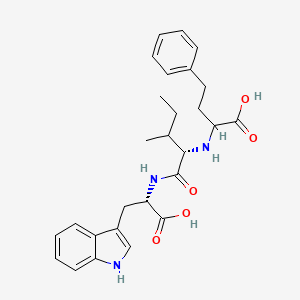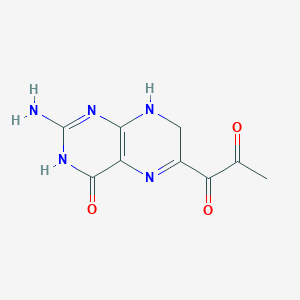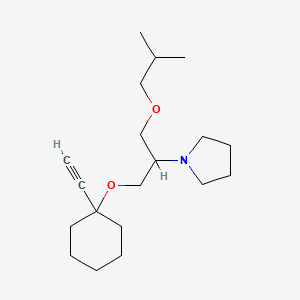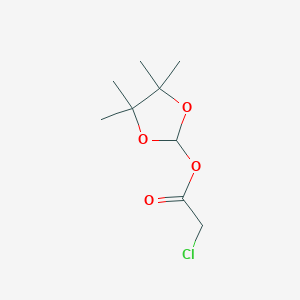
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine is an organic compound characterized by a dioxepine ring fused with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine typically involves the condensation of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxepine ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at reflux temperature to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dioxepine ring can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepane.
Substitution: Formation of halogenated derivatives such as 4-bromo-2-(4-methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dioxepine ring may also interact with enzymes or receptors, modulating their function. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but lacks the dioxepine ring.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group with a nitrile functional group.
4-Methoxyamphetamine: A methoxy-substituted amphetamine derivative.
Uniqueness
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of the dioxepine ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
74076-63-4 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C12H14O3/c1-13-11-6-4-10(5-7-11)12-14-8-2-3-9-15-12/h2-7,12H,8-9H2,1H3 |
Clave InChI |
OSIFRGQQCFOYSL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2OCC=CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)


